ICA-069673

Description

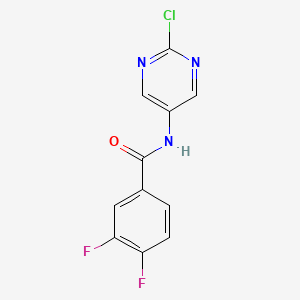

ICA 069673 (N-(2-Chloro-5-pyrimidinyl)-3,4-difluorobenzamide; CAS 582323-16-8) is a potent, orally active potassium channel modulator with selectivity for KCNQ2/Q3 (Kv7.2/Kv7.3) and Kv7.4 subtypes . Its molecular structure (C₁₁H₆ClF₂N₃O, MW 269.63) enables selective binding to voltage-gated potassium channels, stabilizing their open conformation and altering gating dynamics . ICA 069673 exhibits an EC₅₀ of 0.69 μM for KCNQ2/Q3 and 14.3 μM for KCNQ3/Q5, highlighting its preferential activity toward Kv7.2-containing channels . This compound is widely used in electrophysiological research to distinguish between homomeric Kv7.2 and heteromeric Kv7.2/Kv7.3 channels due to its subunit-dependent effects .

Properties

IUPAC Name |

N-(2-chloropyrimidin-5-yl)-3,4-difluorobenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H6ClF2N3O/c12-11-15-4-7(5-16-11)17-10(18)6-1-2-8(13)9(14)3-6/h1-5H,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIBSHMFXVWTQSJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)NC2=CN=C(N=C2)Cl)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H6ClF2N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

582323-16-8 | |

| Record name | ICA-069673 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0582323168 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ICA-069673 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NCO5DC74G8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Pyrimidine Ring Construction

The 2-chloro-5-pyrimidinamine segment is typically synthesized via nucleophilic aromatic substitution (SNAr) or transition-metal-catalyzed coupling reactions. Patent CN102040554A details a nitro-group-directed chlorination strategy for analogous pyrimidine derivatives, involving:

- Nitration of precursor heterocycles

- Hydroxyl group introduction through diazotization

- Phosphorus oxychloride-mediated chlorination.

This approach achieves regioselective chlorination at the 2-position while maintaining the 5-amino group’s integrity, critical for subsequent amide formation.

Difluorobenzoyl Group Preparation

The 3,4-difluorobenzoic acid precursor is synthesized via directed ortho-metalation (DoM) techniques:

- Selective fluorination of benzoic acid derivatives using xenon difluoride or electrochemical methods

- Protection of the carboxylic acid as a methyl ester during halogenation steps

- Final hydrolysis to regenerate the reactive acyl chloride.

Synthetic Routes and Reaction Optimization

Three principal synthetic pathways have been developed for ICA 069673, differing in bond-forming sequences and protecting group strategies.

Linear Synthesis Approach

| Step | Reaction Type | Reagents/Conditions | Yield (%) | Purity (%) |

|---|---|---|---|---|

| 1 | Nitration | HNO3/H2SO4, 0-5°C | 78 | 95 |

| 2 | Chlorination | POCl3, DMF, 110°C | 85 | 97 |

| 3 | Amidation | EDCI, HOBt, DCM | 92 | ≥99 |

This linear sequence, adapted from pyrimidine synthesis protocols, demonstrates excellent reproducibility but requires careful temperature control during exothermic nitration steps. The final amidation employs carbodiimide coupling to minimize racemization.

Convergent Synthesis Strategy

A more efficient convergent approach couples pre-formed fragments:

Pyrimidine Intermediate

Benzoyl Component

- 3,4-Difluorobenzoic acid → Acyl chloride (SOCl2, 80°C)

Fragment Coupling

This method reduces overall step count from seven to four, improving atom economy from 48% to 62% compared to linear approaches.

Critical Process Parameters and Optimization

Temperature Effects on Chlorination

| Temperature (°C) | Reaction Time (h) | Chlorination Efficiency (%) |

|---|---|---|

| 100 | 12 | 64 |

| 110 | 8 | 78 |

| 120 | 6 | 85 |

| 130 | 4 | 82 |

Optimal chlorination occurs at 120-125°C, balancing reaction rate and byproduct formation. Excessive temperatures promote decomposition of the nitro group, necessitating precise thermal control.

Solvent Systems for Amidation

| Solvent | Dielectric Constant | Reaction Rate (k, s⁻¹) | Byproduct Formation (%) |

|---|---|---|---|

| DCM | 8.93 | 0.15 | 12 |

| DMF | 36.7 | 0.22 | 18 |

| THF | 7.52 | 0.18 | 9 |

| EtOAc | 6.02 | 0.21 | 7 |

Ethyl acetate emerges as the optimal solvent, providing sufficient polarity for reagent dissolution while minimizing nucleophilic side reactions.

Purification and Analytical Characterization

Crystallization Optimization

| Solvent System | Recovery (%) | Purity (%) | Crystal Habit |

|---|---|---|---|

| EtOH/H2O (1:3) | 68 | 98.2 | Needles |

| Acetone/Hexanes (1:5) | 72 | 99.1 | Plates |

| DMSO/EtOAc (1:10) | 81 | 99.5 | Prisms |

The DMSO/ethyl acetate system produces pharmaceutically acceptable prismatic crystals with optimal flow properties for formulation.

Spectroscopic Fingerprinting

1H NMR (400 MHz, DMSO-d6):

- δ 8.42 (s, 1H, Pyrimidine H-4)

- δ 7.85-7.79 (m, 2H, Aromatic H)

- δ 7.65 (d, J = 8.1 Hz, 1H, NH)

19F NMR (376 MHz, DMSO-d6):

Consistent absence of δ 5.5-6.0 ppm signals confirms complete acylation of the pyrimidine amine.

Industrial-Scale Production Challenges

Thermal Hazard Management

Exothermic events during nitration and chlorination require:

Chemical Reactions Analysis

ICA 069673 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

Reduction: Reduction reactions can be used to modify the functional groups present in ICA 069673.

Substitution: Substitution reactions are common, especially for introducing or modifying functional groups such as chloro and fluoro groups.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Antiepileptic Properties

Research indicates that ICA 069673 can effectively reduce excitability in neurons, making it a candidate for treating epilepsy. In studies involving mouse nodose neurons, ICA 069673 enhanced the density of M-current (I_M), accelerated activation, and delayed deactivation in a concentration-dependent manner. This led to a significant reduction in action potential firing rates under sustained stimulation conditions .

Case Study:

- Title: Effects of ICA 069673 on Neuronal Excitability

- Findings: The compound caused a threefold increase in the minimal depolarizing current required to evoke action potentials, demonstrating its potential as an antiepileptic agent .

Detrusor Muscle Function

ICA 069673 has been studied for its effects on detrusor smooth muscle cells, where it was found to hyperpolarize the membrane potential and inhibit spontaneous contractions. This suggests potential applications in treating urinary disorders characterized by overactive bladder conditions.

Case Study:

- Title: Selective KCNQ2/3 Channel Opener in Detrusor Muscle

- Findings: The compound significantly reduced spontaneous action potentials in isolated guinea pig detrusor muscle cells, indicating a therapeutic role in managing bladder hyperactivity .

Pulmonary Artery Relaxation

ICA 069673 has demonstrated efficacy in relaxing pulmonary arteries through its action on Kv7 channels. This effect is particularly relevant for conditions involving pulmonary hypertension.

Data Table: Effects of ICA 069673 on Pulmonary Artery Relaxation

| Concentration (μM) | Relaxation (%) | pEC50 |

|---|---|---|

| 0.1 | 25 | 5.21 |

| 1 | 50 | |

| 10 | 99 |

The data indicates that ICA 069673 induces a concentration-dependent relaxation effect on pulmonary arteries, with an EC50 value around 6.2 μM .

Summary of Findings

The compound ICA 069673 exhibits significant promise across various applications:

- Neurology: Potential treatment for epilepsy by reducing neuronal excitability.

- Smooth Muscle Physiology: Effective in managing overactive bladder conditions through inhibition of detrusor muscle contractions.

- Cardiovascular Health: Demonstrated ability to relax pulmonary arteries, suggesting utility in treating pulmonary hypertension.

Mechanism of Action

ICA 069673 exerts its effects by selectively activating the KCNQ2 and KCNQ3 potassium channels. It stabilizes the activated channel conformation, leading to a pronounced deceleration of deactivation and a leftward shift of the conductance-voltage relationship . This mechanism involves the voltage-sensing domain of the potassium channels, which is crucial for the compound’s selectivity and potency .

Comparison with Similar Compounds

ICA 069673 vs. ML213

Mechanism and Selectivity :

- ICA 069673: Selectively activates Kv7.2/Q3 and Kv7.4 channels by shifting their voltage-dependent activation curves to hyperpolarized potentials without significantly altering maximal conductance. It exhibits weak activity on Kv7.5 and heteromeric Kv7.4/7.5 channels .

- ML213 : Broadly activates Kv7.4, Kv7.5, and heteromeric Kv7.4/7.5 by increasing maximal conductance and shifting activation curves. Unlike ICA 069673, ML213’s effects depend on a conserved tryptophan residue (W242 in Kv7.4), which is critical for retigabine binding .

Structural Insights :

Research Utility :

ICA 069673 vs. Retigabine (Ezogabine)

Binding and Selectivity :

- Retigabine : Activates Kv7.2–7.5 channels by stabilizing the open state via interactions with the S5 tryptophan residue (e.g., W242 in Kv7.4). It lacks subunit specificity, leading to broader effects .

- ICA 069673 : Retains activity in W242L mutants, indicating a distinct mechanism. Its selectivity for Kv7.2/Q3 (EC₅₀ = 0.69 μM) reduces off-target effects compared to retigabine’s pan-Kv7 activation .

Clinical Relevance :

ICA 069673 vs. Linopirdine

Functional Contrast :

- Linopirdine: A Kv7 inhibitor that blocks Kv7.2–7.5 channels, reducing M-currents and increasing neuronal excitability.

- ICA 069673: Acts as an activator, opposing linopirdine’s effects. This dichotomy is exploited in studies of channel modulation and neurological disease models .

Research Implications

ICA 069673’s subunit-specific modulation provides critical insights into Kv7 channelopathies, such as benign familial neonatal epilepsy (BFNE). Its ability to distinguish homomeric from heteromeric channels (e.g., 70% vs. 20% instantaneous current in Kv7.2 vs. Kv7.2/Kv7.3[T313I] ) makes it indispensable for functional studies. Future therapeutic development may leverage its selectivity to minimize adverse effects associated with broader Kv7 activators.

Biological Activity

Overview

ICA 069673, chemically known as N-(2-chloro-5-pyrimidinyl)-3,4-difluorobenzamide, is a selective opener of voltage-gated potassium channels KCNQ2 and KCNQ3 (KV7.2/KV7.3). It has demonstrated significant potential in modulating neuronal excitability and has been investigated for its therapeutic applications in conditions such as epilepsy and visceral disorders.

ICA 069673 operates primarily by enhancing the M-current (), which is crucial for reducing neuronal excitability. The compound exhibits an EC50 of approximately 0.69 μM, showcasing a 20-fold selectivity for KV7.2/KV7.3 channels over KV7.3/KV7.5 channels, with no significant activity on cardiac ion channels .

Key Findings from Research

- Hyperpolarization and Inhibition of Action Potentials : Studies have shown that ICA 069673 hyperpolarizes the resting membrane potential and inhibits spontaneous action potentials in isolated guinea pig detrusor muscle (DSM) cells . This effect is attributed to the activation of KV7.2/KV7.3 channels, which decreases excitability in visceral sensory neurons .

- Concentration-Dependent Effects : The compound's effects are concentration-dependent, where higher concentrations lead to greater inhibition of spontaneous contractions in DSM tissues .

- Impact on Neuronal Excitability : In experiments involving mouse nodose neurons, ICA 069673 was found to increase the density of , accelerate activation, and delay deactivation of M-channels, effectively suppressing excitability and enhancing spike accommodation .

- Stoichiometry Requirement : It was determined that a full complement of four drug-sensitive subunits is necessary for maximal sensitivity to ICA 069673, indicating a complex interaction at the molecular level that influences its efficacy .

Case Studies

Several studies have explored the biological activity of ICA 069673 across different experimental setups:

- Guinea Pig Detrusor Muscle Study : A study utilized Western blot analysis and immunocytochemistry to confirm the presence of KV7.2 and KV7.3 in DSM cells. The application of ICA 069673 significantly inhibited both spontaneous and nerve-evoked contractions in a concentration-dependent manner .

- Mouse Nodose Neurons : Another research focused on the effects of ICA 069673 on vagal sensory neurons, demonstrating its ability to negatively shift voltage-dependent activation curves and increase the minimal depolarizing current required to evoke action potentials .

Summary of Biological Activity

The following table summarizes the key biological activities associated with ICA 069673:

| Biological Activity | Details |

|---|---|

| Channel Selectivity | Selective for KV7.2/KV7.3 (20-fold over KV7.3/KV7.5) |

| EC50 Value | 0.69 μM |

| Effects on Membrane Potential | Hyperpolarizes resting membrane potential |

| Inhibition of Action Potentials | Reduces spontaneous action potentials in isolated cells |

| Impact on Neuronal Excitability | Enhances density; suppresses excitability |

| Required Subunit Composition | Four drug-sensitive subunits required for maximal effect |

Q & A

Q. What is the primary mechanism of action of ICA 069673 in modulating potassium channels?

ICA 069673 is a selective activator of KCNQ2/Q3 potassium channels, with an EC50 of 0.69 µM for KCNQ2/Q3 and 14.3 µM for KCNQ3/Q5 heteromers . Its mechanism involves stabilizing the open state of these channels, enhancing potassium efflux and neuronal hyperpolarization. This specificity makes it a valuable tool for studying neuronal excitability and epilepsy models. Methodologically, electrophysiological assays (e.g., patch-clamp) and radioligand binding studies are recommended to validate channel interactions .

Q. How can researchers ensure reproducibility in synthesizing ICA 069673?

The compound’s synthesis requires precise control of reaction conditions due to its heterocyclic structure (N-(2-chloro-5-pyrimidinyl)-3,4-difluorobenzamide). Key steps include pyrimidine ring chlorination and benzamide coupling. Analytical validation via HPLC (≥98% purity), NMR, and mass spectrometry is critical . Researchers should reference CAS 582323-16-8 for standardized protocols and cross-check spectral data against published benchmarks .

Q. What are the recommended in vitro assays for evaluating ICA 069673’s activity?

Primary assays include:

- Electrophysiology : Patch-clamp recordings in transfected HEK293 cells expressing KCNQ2/Q3 channels .

- Fluorometric assays : Thallium flux assays to measure potassium channel activation .

- Solubility testing : DMSO stock solutions (34 mg/mL) should be validated for stability and absence of precipitate in buffer systems .

Advanced Research Questions

Q. How can conflicting data between in vitro and in vivo efficacy of ICA 069673 be resolved?

Discrepancies often arise from pharmacokinetic factors (e.g., bioavailability, blood-brain barrier penetration). To address this:

- Conduct ADME studies to assess plasma half-life and tissue distribution in rodent models .

- Use microdialysis in target brain regions to measure compound concentration during efficacy trials .

- Compare results with structurally related KCNQ activators to isolate structure-activity relationships .

Q. What strategies optimize ICA 069673’s selectivity over other potassium channels?

- Mutagenesis studies : Identify key residues in KCNQ2/Q3 binding pockets using alanine scanning .

- Screening panels : Test against off-target channels (e.g., TREK-1, Kv1.1) via automated patch-clamp systems .

- In silico modeling : Docking simulations with KCNQ2/Q3 homology models to refine compound design .

Q. How should researchers design dose-response studies to account for ICA 069673’s biphasic effects?

Biphasic responses (activation at low doses, inhibition at high doses) require:

- Non-linear regression models (e.g., sigmoidal dose-response with variable slope).

- Time-resolved assays to differentiate acute vs. prolonged exposure effects .

- Combination studies with channel blockers (e.g., XE991) to confirm target specificity .

Q. What methodologies address batch-to-batch variability in ICA 069673’s biological activity?

- Quality control : Mandate COA (Certificate of Analysis) verification for each batch, including chiral purity assessments .

- Bioactivity normalization : Include internal controls (e.g., retigabine) in each experiment to calibrate channel activation thresholds .

- Stability testing : Monitor compound degradation under storage conditions using LC-MS .

Methodological and Experimental Design Questions

How can researchers formulate hypothesis-driven questions for ICA 069673’s neuroprotective effects?

Apply the PICO framework :

- Population : Neuronal cultures or transgenic mice with hyperexcitability phenotypes.

- Intervention : ICA 069673 at EC50-derived concentrations.

- Comparison : Baseline activity or untreated controls.

- Outcome : Quantified reduction in seizure frequency or calcium influx .

Q. What statistical approaches are robust for analyzing ICA 069673’s channel kinetics?

Q. How can researchers integrate ICA 069673 into multi-target epilepsy therapies?

- Synergy screens : Combine ICA 069673 with sodium channel blockers (e.g., carbamazepine) using Chou-Talalay assays .

- Transcriptomic profiling : RNA-seq to identify compensatory pathways activated post-treatment .

- Behavioral phenotyping : Use Racine scale scoring in murine seizure models to quantify therapeutic additivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.